molecular formula C17H21N3O2S B2354079 N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide CAS No. 2034633-82-2

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide

Cat. No.: B2354079
CAS No.: 2034633-82-2
M. Wt: 331.43
InChI Key: XNUNHMYIRKZNLJ-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide is a synthetic compound that exhibits unique chemical properties, making it a valuable subject of study in various scientific fields. The structural complexity of this compound, characterized by its multiple functional groups, makes it a significant candidate for research in pharmaceuticals, industrial chemistry, and biological studies.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide can be achieved through multi-step organic reactions. One common synthetic route might involve the formation of the pyrazole ring via cyclization reactions, followed by the introduction of the cyclopropyl and thiophenyl substituents. The carboxamide group can be attached through an amidation reaction, which involves reacting an amine with a carboxylic acid derivative.

Industrial production methods: In an industrial setting, the synthesis process can be optimized for scalability. Key steps include selecting efficient catalysts to improve reaction yields and employing advanced purification techniques like crystallization or column chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of reactions it undergoes: N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring may be prone to oxidation, forming sulfoxides or sulfones under appropriate conditions.

  • Reduction: The pyrazole and cyclopropyl rings can be reduced, although such reactions might require rigorous conditions or specific catalysts.

  • Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyrazole rings.

Common reagents and conditions used in these reactions: Typical reagents include strong oxidizing agents (e.g., potassium permanganate) for oxidation, hydrogenation catalysts (e.g., palladium on carbon) for reduction, and nucleophiles or electrophiles for substitution reactions.

Major products formed from these reactions: The products vary based on the reaction. For instance, oxidation may yield thiophene sulfoxides or sulfones, reduction could lead to reduced pyrazole derivatives, and substitution might result in various functionalized derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound’s complex structure makes it a versatile intermediate in organic synthesis. It can be used as a building block for designing new molecules with potential applications in materials science and pharmaceuticals.

Biology: The compound’s unique functional groups allow it to interact with biological molecules, making it a candidate for studying enzyme interactions or as a potential ligand in receptor studies.

Medicine: In medicinal chemistry, it could serve as a lead compound for drug discovery, particularly in the development of anti-inflammatory or anti-cancer agents due to the bioactive nature of its substituents.

Industry: It can be utilized in creating specialty chemicals or as a precursor in the manufacture of advanced materials, thanks to its stability and reactivity.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, particularly targeting specific enzymes or receptors. Its mechanism might involve binding to active sites, altering enzyme activity, or affecting signaling pathways. For instance, the pyrazole ring might play a role in binding to certain protein structures, while the thiophene group could influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with other similar compounds: Compared to other pyrazole derivatives, N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide stands out due to its unique combination of cyclopropyl and thiophenyl groups, which can influence its chemical and biological properties.

List of similar compounds:

  • N-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)carboxamide

  • N-(2-(thiophen-3-yl-1H-pyrazol-1-yl)ethyl

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]oxolane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c21-17(13-3-7-22-10-13)18-5-6-20-16(12-1-2-12)9-15(19-20)14-4-8-23-11-14/h4,8-9,11-13H,1-3,5-7,10H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUNHMYIRKZNLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3CCOC3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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